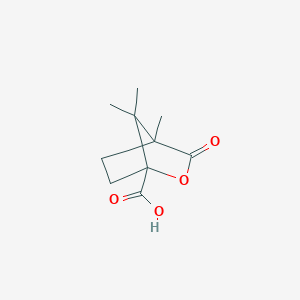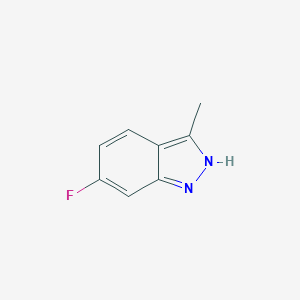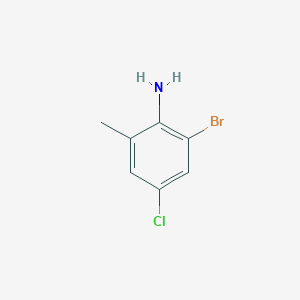
(1S)-(-)-樟脑酸
描述
This typically includes the compound’s chemical formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and any distinctive odors .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure .Chemical Reactions Analysis
This involves identifying the reactions the compound undergoes. This can include reactions with acids or bases, redox reactions, and any reactions that form or break down the compound .Physical And Chemical Properties Analysis
This includes properties like melting and boiling points, solubility in various solvents, density, and specific heat capacity. Chemical properties might include acidity or basicity, reactivity with other compounds, and flammability .科学研究应用
Chiral Resolution Agent
(1S)-(-)-Camphanic acid is widely used as a chiral resolution agent due to its ability to separate enantiomers. This application is crucial in the pharmaceutical industry where the chirality of a drug can affect its efficacy and safety. The compound’s unique stereochemistry allows it to form diastereomeric salts with racemic mixtures, facilitating the separation of enantiomers .
Synthesis of Chiral Polyaniline Nanofibers
In materials science, (1S)-(-)-Camphanic acid serves as a dopant in the synthesis of chiral polyaniline (PANI) nanofibers. These nanofibers have potential applications in optoelectronics and as sensors due to their conductive properties. The chirality induced by (1S)-(-)-Camphanic acid is essential for creating materials with specific optical activities .
Inducing Chirality in Conductive Polymers
(1S)-(-)-Camphanic acid is used to induce chirality in the conduction band of conductive polymers. This application is significant for developing advanced polymer-based electronic devices that require specific chirality for their functionality .
Enantiomeric Purity Analysis
In analytical chemistry, (1S)-(-)-Camphanic acid is employed to determine the enantiomeric purity of other compounds. It can form complexes with other chiral molecules, allowing for the analysis of their optical rotation and thus their purity .
Research on Molecular Recognition
This compound is also instrumental in research on molecular recognition processes. It can act as a host molecule for various guest molecules, providing insights into the principles of chirality and molecular interactions .
Electropolymerization Method Development
Researchers use (1S)-(-)-Camphanic acid in developing electropolymerization methods without the need for a template. This approach simplifies the production of polymers with specific properties and can be applied to create novel materials .
Synthesis of Quaternary Ammonium Salts (QUATs)
Finally, (1S)-(-)-Camphanic acid is involved in the synthesis of QUATs, which are compounds with various applications, including as disinfectants and antistatic agents. The synthesis process benefits from the compound’s chiral properties, leading to QUATs with specific functionalities .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3,(H,11,12)/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWKPGFLZGMMFX-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@](C1(C)C)(OC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-(-)-Camphanic acid | |
CAS RN |
13429-83-9 | |
| Record name | (1S,4R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13429-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,7-trimethyl(2-oxabicyclo[2.2.1]hept-1-yl)carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.215 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of (1S)-(-)-Camphanic acid in the context of the provided research papers?
A1: The research papers primarily highlight the use of (1S)-(-)-Camphanic acid as a chiral resolving agent. It facilitates the separation of enantiomers from racemic mixtures by forming diastereomeric esters. These diastereomers, unlike enantiomers, possess distinct physical properties, enabling separation through techniques like fractional crystallization or chromatography [, , , , , , ].
Q2: Can you elaborate on how (1S)-(-)-Camphanic acid is used to determine the absolute configuration of chiral compounds?
A2: (1S)-(-)-Camphanic acid is reacted with the racemic mixture of a chiral compound, typically an alcohol or amine. This reaction forms diastereomeric esters or amides. Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization or chromatography. After separation, the (1S)-(-)-Camphanic acid moiety can be removed, yielding the individual enantiomers. By analyzing the separated diastereomers through techniques like X-ray crystallography, the absolute configuration of the original enantiomers can be determined [, ].
Q3: Are there specific functional groups that (1S)-(-)-Camphanic acid reacts with to form diastereomers?
A3: Yes, (1S)-(-)-Camphanic acid typically reacts with compounds containing alcohol (-OH) or amine (-NH2) functionalities to form diastereomeric esters or amides, respectively. For example, in the synthesis of polypropionate fragments, (1S)-(-)-Camphanic acid is used to derivatize alcohols []. Similarly, it reacts with a hydroxyl-functionalized biphenylphosphane to form diastereomeric esters for enantiomer separation [].
Q4: What are the advantages of using (1S)-(-)-Camphanic acid as a chiral resolving agent compared to other methods?
A4: (1S)-(-)-Camphanic acid offers several advantages:
- Recoverability: (1S)-(-)-Camphanic acid can be recovered after the resolution process and potentially reused. []
Q5: What analytical techniques are employed to analyze the diastereomers formed with (1S)-(-)-Camphanic acid?
A5: Various analytical techniques are used to analyze the diastereomeric derivatives, including:
- X-ray Crystallography: Determines the absolute configuration of the separated enantiomers [, ].
- Gas-liquid Chromatography (GLC): Used to resolve racemic synthons after derivatization with (1S)-(-)-Camphanic acid [].
- High-Performance Liquid Chromatography (HPLC): Useful for separating and analyzing diastereomeric flavonoid (1S)-(-)-camphanic acid esters [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B125502.png)


![2,3-Dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B125513.png)







